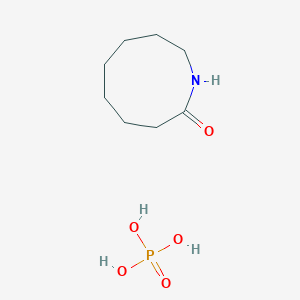
Azonan-2-one;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azonan-2-one;phosphoric acid typically involves the reaction of azonan-2-one with phosphoric acid under controlled conditions. One common method involves the use of acetonitrile as a solvent, with the reaction being carried out at room temperature. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with the use of advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Azonan-2-one;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Azonan-2-one;phosphoric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of azonan-2-one;phosphoric acid involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound can act as a catalyst in various chemical reactions, facilitating the formation of reaction intermediates and lowering the activation energy of the reactions . The specific molecular pathways involved depend on the nature of the reaction and the substrates used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to azonan-2-one;phosphoric acid include:
2-Azacyclononanone: A lactam with a similar ring structure.
Phosphoric Acid: A common inorganic acid with similar acidic properties.
Uniqueness
This compound is unique due to its combination of a cyclic amide and an inorganic acid, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and applications that are not possible with the individual components alone .
Properties
CAS No. |
88108-34-3 |
|---|---|
Molecular Formula |
C8H18NO5P |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
azonan-2-one;phosphoric acid |
InChI |
InChI=1S/C8H15NO.H3O4P/c10-8-6-4-2-1-3-5-7-9-8;1-5(2,3)4/h1-7H2,(H,9,10);(H3,1,2,3,4) |
InChI Key |
MXRQYHUNLNDZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)NCCC1.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


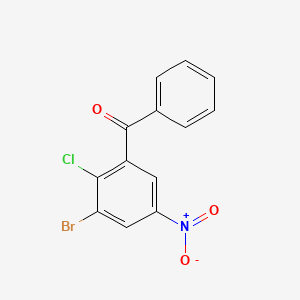
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
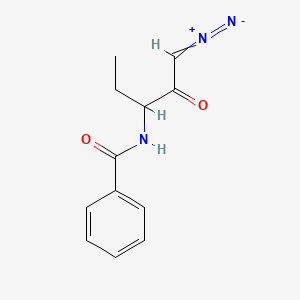



![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
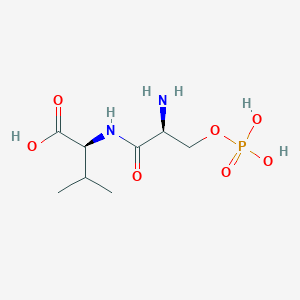
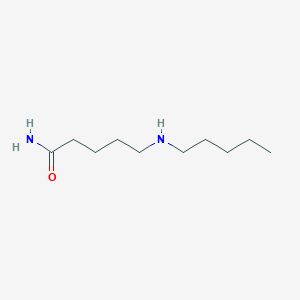
![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
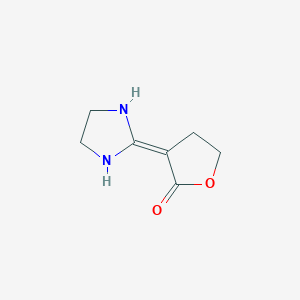

![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)
![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)
